molecular formula C21H15N3O4S B14085535 1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085535
M. Wt: 405.4 g/mol
InChI Key: DZOYQONIBMSLHI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a chromeno-pyrrole system, and a methoxyphenyl group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions The process begins with the preparation of the thiadiazole ring, which is then coupled with the chromeno-pyrrole systemCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and the ability to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the modulation of biological pathways. This compound can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H15N3O4S/c1-11-6-7-15-14(8-11)18(25)16-17(12-4-3-5-13(9-12)27-2)24(20(26)19(16)28-15)21-23-22-10-29-21/h3-10,17H,1-2H3

InChI Key

DZOYQONIBMSLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=CC=C5)OC

Origin of Product

United States

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